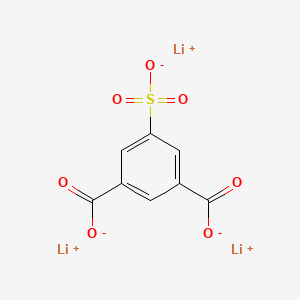

Trilithium 5-sulphonatoisophthalate

Description

Contextualization of Lithium Isophthalate (B1238265) Derivatives in Solid-State Chemistry

Lithium isophthalate derivatives are a class of compounds that have garnered attention in solid-state chemistry primarily for their role in the construction of coordination polymers and metal-organic frameworks (MOFs). The isophthalate moiety, a benzene (B151609) ring with two carboxylate groups at the 1 and 3 positions, acts as a rigid and versatile linker. When combined with lithium ions, these derivatives can self-assemble into extended structures with potential applications in gas storage, catalysis, and ion exchange. The introduction of a sulfonate group, as in the case of 5-sulphonatoisophthalate, adds another layer of functionality, influencing the coordination behavior and the physicochemical properties of the resulting materials.

Historical Development and Significance of Sulphonatoisophthalate Ligands in Coordination and Materials Science

The 5-sulphonatoisophthalate ligand has been instrumental in the development of coordination polymers with diverse structural motifs and properties. The presence of both carboxylate and sulfonate groups allows for multiple coordination modes, leading to the formation of complex one-, two-, and three-dimensional networks with various metal centers. nih.govnih.govrsc.orgrsc.org

Historically, the monolithium salt of 5-sulfoisophthalic acid has been more widely studied and applied, particularly as a monomer in the production of water-dispersible polyesters. sigmaaldrich.comarveelabs.com Its incorporation into polymer chains enhances properties like dyeability. arveelabs.comindiamart.com A notable development in its synthesis is a process designed to produce the monolithium salt with low concentrations of sulfate (B86663) ester impurities, which is crucial for its performance in polymerization reactions. google.com

While the trilithium salt is less documented, its existence points to the potential for creating lithium-rich materials. In materials science, lithium-containing compounds are of paramount importance for energy storage applications, particularly in the development of solid-state electrolytes and battery electrodes. The structure of trilithium 5-sulphonatoisophthalate, with its three lithium ions, suggests a high lithium density, which could be advantageous in such applications.

Aims and Scope of Comprehensive Research on this compound

Comprehensive research on this compound is warranted to fully elucidate its properties and potential applications. The primary aims of such research would be to:

Develop and optimize a synthetic route specifically for the trilithium salt, ensuring high purity and yield.

Determine its crystal structure through single-crystal X-ray diffraction to understand the coordination environment of the lithium ions and the packing of the molecules in the solid state.

Characterize its physicochemical properties , including thermal stability, solubility, and spectroscopic data.

Investigate its potential as a precursor for the synthesis of novel lithium-based coordination polymers and metal-organic frameworks.

Explore its electrochemical properties to assess its suitability as a component in solid-state lithium-ion batteries, either as an electrolyte or an electrode material.

Structure

3D Structure of Parent

Properties

CAS No. |

71686-04-9 |

|---|---|

Molecular Formula |

C8H3Li3O7S |

Molecular Weight |

264.1 g/mol |

IUPAC Name |

trilithium;5-sulfonatobenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C8H6O7S.3Li/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);;;/q;3*+1/p-3 |

InChI Key |

BPNLWMVYWANZTO-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[Li+].[Li+].C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Trilithium 5 Sulphonatoisophthalate

Strategic Design and Synthesis of 5-Sulphonatoisophthalic Acid Precursors

The cornerstone of synthesizing trilithium 5-sulphonatoisophthalate lies in the preparation of its acidic precursor, 5-sulphonatoisophthalic acid. This involves the introduction of a sulfonate group onto the isophthalic acid molecule, a process that leverages the principles of electrophilic aromatic substitution.

Methodologies for Functionalization of Isophthalic Acid Backbones

The functionalization of the isophthalic acid backbone is primarily achieved through electrophilic aromatic substitution reactions. In this context, the benzene (B151609) ring of isophthalic acid is treated with an electrophile that substitutes one of the hydrogen atoms on the ring. The existing carboxylic acid groups on the aromatic ring are deactivating and meta-directing. This directing effect guides the incoming electrophile to the 5-position of the isophthalic acid, leading to the desired substitution pattern.

Besides sulfonation, other functionalization reactions of isophthalic acid include nitration. For instance, the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid yields 5-nitroisophthalic acid chemicalbook.com. While not the direct precursor for this compound, this illustrates the principle of introducing functional groups at the 5-position.

Optimization of Sulfonation Reaction Pathways

The most common method for the synthesis of 5-sulphonatoisophthalic acid is the direct sulfonation of isophthalic acid. This reaction is typically carried out using a strong sulfonating agent such as oleum (fuming sulfuric acid) or sulfur trioxide (SO₃) google.comwikipedia.org. The reaction is reversible and is influenced by factors such as temperature, reaction time, and the concentration of the sulfonating agent wikipedia.org.

| Sulfonating Agent | Temperature (°C) | Reaction Time (hours) | Key Observations |

|---|---|---|---|

| 30% Oleum | 186-196 | 7 | A common industrial method. google.com |

| Sulfur Trioxide (SO₃) | 190-200 | 8 | Yields a powdered crude product after spray drying. google.com |

| Oleum | 150-200 | 5-10 | General conditions for industrial preparation. |

Targeted Synthesis of this compound

The final step in the synthesis is the conversion of 5-sulphonatoisophthalic acid to its trilithium salt. This is an acid-base neutralization reaction where the three acidic protons (two from the carboxylic acid groups and one from the sulfonic acid group) react with a lithium-containing base.

Salt Formation Reactions and Yield Optimization

The formation of this compound is achieved by reacting 5-sulphonatoisophthalic acid with a stoichiometric amount of a lithium base, typically lithium hydroxide (LiOH) or its monohydrate google.com. The reaction is generally carried out in an aqueous solution. To ensure the formation of the trilithium salt, three equivalents of the lithium base are required to neutralize all three acidic protons of the 5-sulphonatoisophthalic acid molecule.

Yield optimization can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. The use of a slight excess of the lithium base can help to ensure complete neutralization. Subsequent isolation of the product, often through crystallization by cooling the solution or by evaporation of the solvent, is a critical step in maximizing the yield.

Investigation of Reaction Conditions and Solvent Effects

The choice of solvent plays a crucial role in the salt formation reaction. Water is a common solvent due to the good solubility of both the reactant acid and the lithium hydroxide, as well as the resulting salt. The reaction temperature can be varied to ensure complete dissolution and reaction. Heating the solution can increase the rate of reaction, while controlled cooling is often employed to induce crystallization of the product.

The purity of the final product can be influenced by the presence of impurities from the preceding sulfonation step. Therefore, purification of the 5-sulphonatoisophthalic acid precursor, for instance by recrystallization, may be necessary to obtain a high-purity trilithium salt.

Scalable Synthetic Approaches for Academic Applications

For academic and laboratory-scale applications, the synthesis of this compound can be readily scaled. A typical laboratory procedure would involve the careful addition of a standardized lithium hydroxide solution to a solution of a known quantity of 5-sulphonatoisophthalic acid. Monitoring the pH of the reaction mixture can help to determine the endpoint of the neutralization.

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of this compound from the reaction mixture are critical steps to ensure the final product meets the stringent purity requirements for its intended applications. These processes aim to remove unreacted precursors, byproducts, and other impurities. Advanced techniques such as chromatographic separation and controlled crystallization are pivotal in achieving the desired purity levels.

Chromatographic Separation Methods

Chromatographic techniques are powerful tools for the separation and purification of ionic compounds like this compound. Ion-exchange chromatography (IEC) and High-Performance Liquid Chromatography (HPLC) are particularly relevant.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. For the purification of the anionic 5-sulphonatoisophthalate, an anion-exchange resin is typically employed. The crude salt solution is passed through a column packed with a solid support material that has positively charged functional groups. The negatively charged 5-sulphonatoisophthalate ions bind to the stationary phase, while neutral and positively charged impurities pass through.

The elution of the purified compound is then achieved by changing the ionic strength or pH of the mobile phase. A gradient elution, where the concentration of a competing salt in the mobile phase is gradually increased, is often used to displace the bound 5-sulphonatoisophthalate ions from the resin, allowing for their collection in a purified form.

Table 1: Illustrative Parameters for Ion-Exchange Chromatography of Sulfonated Aromatic Compounds

| Parameter | Typical Value/Condition |

| Stationary Phase | Strong anion-exchange resin (e.g., quaternary ammonium functionalized) |

| Mobile Phase A | Low ionic strength buffer (e.g., 10 mM Tris-HCl, pH 8.0) |

| Mobile Phase B | High ionic strength buffer (e.g., 1 M NaCl in Mobile Phase A) |

| Elution Mode | Linear Gradient |

| Detection | UV-Vis Spectroscopy (at a wavelength corresponding to the absorbance of the aromatic ring) |

High-Performance Liquid Chromatography (HPLC): HPLC offers a high-resolution separation method. For compounds like this compound, reversed-phase HPLC with a suitable ion-pairing agent can be effective. The ion-pairing agent, typically a quaternary ammonium salt, is added to the mobile phase to form a neutral ion pair with the anionic analyte, which can then be retained and separated on a nonpolar stationary phase (e.g., C18).

Gradient elution is commonly employed in HPLC as well, where the proportion of the organic solvent in the mobile phase is increased over time to elute compounds with varying polarities.

Controlled Crystallization Processes

Crystallization is a fundamental purification technique that relies on the principle of differential solubility. By carefully controlling parameters such as temperature, solvent composition, and supersaturation, it is possible to selectively crystallize the desired compound, leaving impurities behind in the solution.

Cooling Crystallization: This method involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then slowly cooled, reducing the solubility of the salt and causing it to crystallize. The rate of cooling is a critical parameter; slow cooling generally promotes the formation of larger, purer crystals. The level of supersaturation, the driving force for crystallization, must be carefully managed to prevent rapid precipitation which can trap impurities.

Table 2: Key Parameters in Controlled Crystallization

| Crystallization Method | Key Parameters to Control | Desired Outcome |

| Cooling Crystallization | Cooling rate, initial concentration, stirring rate, final temperature. | Formation of well-defined, high-purity crystals. |

| Anti-Solvent Crystallization | Anti-solvent selection, addition rate, mixing intensity, temperature. | Controlled precipitation of the desired compound with minimal impurity inclusion. |

By optimizing these advanced purification and isolation techniques, high-purity this compound can be consistently produced, meeting the demanding specifications for its use in various industrial and research applications.

Based on a comprehensive review of scientific literature and chemical databases, the detailed structural and solid-state characterization data required to generate the requested article on "this compound" is not available in the public domain.

Searches for this specific compound did not yield any published research containing experimental data from single-crystal or powder X-ray diffraction. Consequently, crucial information such as the crystal system, space group, unit cell parameters, molecular conformation, intermolecular interactions, and crystal packing remains undetermined by the scientific community. Furthermore, without primary crystallographic data, discussions on polymorphism, phase transitions, and purity assessment via diffraction methods are not possible.

While databases and patents mention related compounds, such as the "monolithium 5-sulphonatoisophthalate" and various metal-organic frameworks using the 5-sulphonatoisophthalate ligand, this information falls outside the strict scope of the requested article, which is focused solely on the trilithium variant.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed outline provided.

Table of Compounds Mentioned

Advanced Structural Elucidation and Solid State Characterization of Trilithium 5 Sulphonatoisophthalate

Powder X-ray Diffraction for Bulk Material Characterization

Quantitative Phase Analysis via Rietveld Refinement

Rietveld refinement is a powerful technique for quantitative phase analysis of crystalline materials. crystalimpact.comcore.ac.uk It involves the fitting of a calculated powder diffraction pattern to an experimental pattern, allowing for the determination of various crystallographic parameters, including the weight fraction of each phase in a multiphase sample. rruff.inforesearchgate.net This method is particularly advantageous for its accuracy compared to standard methods. crystalimpact.com

In the context of trilithium 5-sulphonatoisophthalate, Rietveld refinement can be employed to accurately quantify its presence in a mixture and to refine its crystal structure parameters. The process requires knowledge of the approximate crystal structure of the phases present in the sample. rruff.info The quality of the refinement is assessed by parameters such as the R-weighted pattern (Rwp), which indicates the goodness of fit between the experimental and calculated data. researchgate.net

A study on the structure evolution of lithium(I) sulfonate complexes provided crystallographic data for a compound closely related to this compound, specifically a hydrated form with the formula C₁₄H₁₅Li₃O₁₇S₂. crystallography.net The crystallographic data, determined at 295 K, revealed a triclinic crystal system with the space group P -1. crystallography.net The unit cell parameters were determined to be a = 9.4773 Å, b = 11.234 Å, and c = 11.395 Å, with α = 103.42°, β = 105.59°, and γ = 111.57°. crystallography.net The refinement yielded a final R-factor of 0.0569 for significantly intense reflections. crystallography.net

Table 1: Crystallographic Data for a Hydrated this compound Derivative (C₁₄H₁₅Li₃O₁₇S₂)

| Parameter | Value |

| Formula | C₁₄H₁₅Li₃O₁₇S₂ |

| Crystal System | Triclinic |

| Space Group | P -1 |

| a (Å) | 9.4773 |

| b (Å) | 11.234 |

| c (Å) | 11.395 |

| α (°) | 103.42 |

| β (°) | 105.59 |

| γ (°) | 111.57 |

| Cell Volume (ų) | 1009.9 |

| Temperature (K) | 295 |

| R-factor (significant reflections) | 0.0569 |

Data sourced from the Crystallography Open Database, entry 7230506. crystallography.net

Spectroscopic Characterization Techniques

For a related compound, sodium dimethyl 5-sulphonatoisophthalate, ¹H NMR spectral data is available. chemicalbook.com This provides a basis for understanding the chemical environment of the protons in the isophthalate (B1238265) ring. In this compound, the protons on the aromatic ring would exhibit characteristic chemical shifts influenced by the electron-withdrawing carboxylate and sulfonate groups. The lithium nuclei (⁷Li) could also be studied using solid-state NMR to probe the local environment of the lithium ions within the crystal lattice, providing insights into their coordination and dynamics.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful method for identifying the functional groups present in a molecule. nih.gov The vibrational modes of the carboxylate (-COO⁻) and sulfonate (-SO₃⁻) groups in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Based on general knowledge of functional group frequencies, the following characteristic vibrations would be expected for this compound:

Aromatic C-H stretching: Above 3000 cm⁻¹

Asymmetric and symmetric stretching of the carboxylate groups: Typically in the regions of 1610-1550 cm⁻¹ and 1440-1360 cm⁻¹, respectively.

Asymmetric and symmetric stretching of the sulfonate groups: Generally found around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Carboxylate (-COO⁻) | Asymmetric Stretching | 1610 - 1550 |

| Symmetric Stretching | 1440 - 1360 | |

| Sulfonate (-SO₃⁻) | Asymmetric Stretching | 1260 - 1150 |

| Symmetric Stretching | 1070 - 1030 | |

| Aromatic C=C | Stretching | 1600 - 1450 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific XPS data for this compound is not available in the search results, the expected elemental composition can be inferred from its chemical formula (C₈H₃Li₃O₇S).

An XPS analysis of this compound would be expected to show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), Lithium (Li 1s), and Sulfur (S 2p). The binding energies of these core-level electrons would provide information about the chemical environment and oxidation states of each element. For instance, the C 1s spectrum could be deconvoluted to distinguish between carbon atoms in the aromatic ring and those in the carboxylate groups. The S 2p spectrum would confirm the +6 oxidation state of sulfur in the sulfonate group.

Table 3: Expected Elemental Composition and Core-Level Spectra for this compound from XPS

| Element | Core Level | Expected Information |

| Carbon (C) | C 1s | Aromatic C-C, C-H; Carboxylate O-C=O |

| Oxygen (O) | O 1s | Carboxylate C=O, C-O; Sulfonate S=O, S-O |

| Lithium (Li) | Li 1s | Li⁺ ionic state |

| Sulfur (S) | S 2p | Sulfonate group (S⁶⁺) |

Advanced Electron Microscopy for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. nih.gov It is a valuable tool for characterizing the surface morphology, particle size, and particle size distribution of powdered or solid materials. nih.gov

While specific SEM images for this compound were not found, an SEM analysis would reveal the shape, size, and agglomeration of its particles. The resulting micrographs could show whether the particles are crystalline with well-defined facets or amorphous in nature. By analyzing a statistically significant number of particles from the SEM images, a particle size distribution histogram could be generated, providing quantitative information about the average particle size and the breadth of the distribution. This information is crucial for understanding the material's physical properties and its potential applications.

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Lattice Imaging

Transmission Electron Microscopy (TEM) offers unparalleled insight into the nanoscale morphology and crystalline nature of materials. In the study of this compound, TEM analysis would be instrumental in visualizing the individual crystallites or particles, revealing their size, shape, and aggregation state. High-resolution TEM (HRTEM) could further provide direct imaging of the crystal lattice, allowing for the measurement of lattice fringes. These measurements are crucial for identifying the crystallographic planes and assessing the degree of crystallinity within the sample. While specific TEM studies on this compound are not widely detailed in public literature, the technique remains a critical tool for such structural elucidation.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Coupled with TEM or Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS) provides qualitative and quantitative information about the elemental composition of a sample. For this compound, an EDS analysis would be expected to confirm the presence of lithium, sulfur, oxygen, and carbon. The technique can generate elemental maps, which visually display the spatial distribution of these elements across the analyzed area. This is particularly useful for confirming the homogeneity of the compound and for detecting any potential impurities or phase segregation at the micro or nanoscale.

A hypothetical EDS analysis of a pure this compound sample would yield data confirming the constituent elements.

Hypothetical Elemental Composition Data from EDS

| Element | Atomic % |

| Carbon (C) | Data not available |

| Oxygen (O) | Data not available |

| Sulfur (S) | Data not available |

| Lithium (Li) | Data not available |

Note: Lithium is often difficult to detect with standard EDS detectors.

Thermal Analysis for Material Stability and Phase Behavior

The thermal stability and phase transitions of a material are critical parameters for its potential applications. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this essential information.

Thermogravimetric Analysis (TGA) for Stoichiometry and Desolvation Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the thermal stability, decomposition temperatures, and the presence of solvent molecules within the crystal structure. For a hydrated form of this compound, a TGA thermogram would typically show an initial weight loss corresponding to the removal of water molecules (desolvation). Subsequent weight loss at higher temperatures would indicate the decomposition of the organic ligand. The stoichiometry of the hydrate (B1144303) can often be calculated from the initial weight loss step.

Illustrative TGA Data for a Hypothetical Hydrated Sample

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 25 - 150 | Data not available | Desolvation (Loss of water molecules) |

| > 300 | Data not available | Decomposition of the organic framework |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Differential Scanning Calorimetry (DSC) measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature. This allows for the detection of thermal events such as phase transitions, melting, crystallization, and glass transitions. A DSC curve for this compound would reveal endothermic or exothermic peaks corresponding to these events. For instance, an endothermic peak would be observed at the melting point of the compound. In conjunction with TGA, DSC provides a comprehensive picture of the material's thermal behavior.

Computational Chemistry and Theoretical Investigations of Trilithium 5 Sulphonatoisophthalate

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanics (QM) is the fundamental theory used to describe the electronic structure, bonding, and reactivity of molecules. For a compound like trilithium 5-sulphonatoisophthalate, QM methods can elucidate the distribution of electrons, the nature of the bonds between the lithium ions and the sulphonatoisophthalate anion, and the molecule's energetic properties.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. youtube.com It is particularly well-suited for calculating the ground-state properties of molecules. A DFT study of this compound would focus on optimizing the molecule's geometry and analyzing its electronic properties.

Key calculated parameters would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. rsc.org For instance, DFT studies on other energetic materials have used this gap to assess stability. rsc.org

Furthermore, DFT calculations can map the electrostatic potential and determine the partial atomic charges on each atom. In this compound, this would reveal the extent of charge transfer from the lithium atoms to the oxygen atoms of the carboxylate and sulfonate groups, clarifying the ionic versus covalent character of the Li-O bonds. Such analyses have been performed on other ion-macrocycle complexes to understand binding mechanisms. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Anion

This table illustrates the typical data obtained from DFT calculations on a related anion, such as the fluorinated sulphonyl-imide anion, which is used in lithium-ion battery electrolytes. The values demonstrate the kind of electronic structure information that a DFT study on the 5-sulphonatoisophthalate anion would yield.

| Property | Functional | Basis Set | Calculated Value (Hartree) |

| HOMO Energy | B3LYP | 6-311++G(d,p) | -0.254 |

| LUMO Energy | B3LYP | 6-311++G(d,p) | -0.098 |

| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 0.156 |

| Total Electronic Energy | B3LYP | 6-311++G(d,p) | -1827.205 |

Note: Data is representative and based on findings for analogous systems like those studied in reference cnr.it. Values are for illustrative purposes to show the type of output from DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating electronic energies and properties. While computationally more demanding, they serve as a benchmark for DFT results. researchgate.net

For this compound, high-accuracy ab initio calculations could be used to:

Refine the geometry: Obtain highly precise bond lengths and angles.

Calculate accurate binding energies: Determine the energy required to separate the lithium ions from the sulphonatoisophthalate anion.

Investigate non-covalent interactions: Accurately model the weaker interactions that influence the compound's structure and aggregation behavior.

Studies on similar anions for lithium battery applications have utilized MP2-level calculations to establish benchmark values for properties like the anodic limit, demonstrating the power of these methods in obtaining reliable energetic data. cnr.itresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics excels at describing static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a "movie" of their movements and interactions over time.

Simulation of Solution-Phase Conformations and Solvent Interactions

An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would provide critical insights into its solution-phase behavior. Key properties that can be extracted include:

Solvation Structure: Determining how solvent molecules arrange around the lithium ions and the functional groups of the anion. This is often characterized by calculating the Radial Distribution Function (RDF), which gives the probability of finding a solvent molecule at a certain distance from a solute atom.

Ion Coordination: Understanding how many solvent molecules directly coordinate with the lithium cations and for how long.

Diffusion Coefficients: Calculating the rate at which the ions and the entire molecule move through the solvent, which is fundamental to understanding transport properties. nih.gov

Simulations on other lithium salt electrolytes have extensively used these techniques to understand how ion mobility is affected by the solvent and by ion clustering. researchgate.netbohrium.comarxiv.org

Table 2: Representative Data from an MD Simulation of a Lithium Salt in Solution

This table shows typical output from an MD simulation of a generic lithium salt in a solvent, illustrating the type of dynamic and structural information that would be sought for this compound.

| Property | Value | Units |

| Li⁺ Diffusion Coefficient | 1.25 x 10⁻⁹ | m²/s |

| Anion Diffusion Coefficient | 0.85 x 10⁻⁹ | m²/s |

| Li⁺-Oxygen (Anion) RDF Peak | 2.1 | Å |

| Li⁺ Solvation Number (Solvent) | 4.2 | (dimensionless) |

Note: Data is hypothetical and for illustrative purposes, based on general findings from simulations of lithium salts in organic solvents as seen in references nih.govyoutube.com.

Solid-State Molecular Dynamics for Lattice Vibrations and Ion Motion

In the solid state, MD simulations can be used to study the structural dynamics of the crystal lattice. For this compound, this would involve simulating a periodic crystal structure to understand:

Lattice Vibrations (Phonons): The collective motions of atoms in the crystal, which are crucial for understanding thermal properties and stability.

Ion Motion: In some solids, ions are not fixed but can move or "hop" between lattice sites. Solid-state MD can predict the pathways and activation energies for lithium ion diffusion within the crystal, a property of immense interest for solid-state electrolytes.

Phase Transitions: By simulating the system at different temperatures, one can observe and predict temperature-induced changes in the crystal structure.

MD simulations have been effectively used to study lithium diffusion in crystalline materials like LiFePO₄, revealing how defects and temperature affect ion mobility. mdpi.com

Predictive Modeling of Crystalline Architectures

The 5-sulphonatoisophthalate anion, with its multiple coordination sites (carboxylate and sulfonate groups), is an excellent candidate for forming ordered crystalline structures, particularly Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous materials built from metal ions or clusters linked by organic molecules.

Computational methods can be used to predict the most likely crystal structures that this compound might form. This process, known as crystal structure prediction (CSP), involves:

Generating Candidate Structures: Creating a large number of plausible crystal packing arrangements based on the molecule's shape and functional groups.

Energy Minimization: Using computational methods (often a combination of force fields and DFT) to calculate the lattice energy of each candidate structure.

Ranking Structures: The structures with the lowest lattice energies are considered the most likely to be observed experimentally.

The isophthalate (B1238265) core is a common linker in MOF chemistry, and related molecules have been used to create complex 2D and 3D frameworks with various metals. researchgate.netresearchgate.net A theoretical study would explore how the specific geometry and charge distribution of the 5-sulphonatoisophthalate anion, in conjunction with lithium ions, could lead to novel crystalline architectures with potentially interesting properties for catalysis, gas storage, or ion conduction.

Crystal Structure Prediction Algorithms Applied to this compound

The precise experimental determination of the crystal structure of this compound has not been extensively reported in publicly available literature. In the absence of single-crystal X-ray diffraction data, computational methods serve as a powerful tool for predicting the most likely crystal packing arrangements. Crystal Structure Prediction (CSP) algorithms are employed to generate and rank a multitude of potential crystal structures based on their thermodynamic stability.

For an organic salt like this compound, CSP would typically involve a multi-step process. Initially, a thorough conformational analysis of the 5-sulphonatoisophthalate anion would be performed to identify its low-energy geometries. Subsequently, these conformations, along with the lithium cations, are subjected to packing algorithms that generate a vast number of trial crystal structures with various space groups and unit cell parameters. The energies of these hypothetical structures are then calculated and compared.

The final ranking of the predicted structures is highly dependent on the accuracy of the energy model used. For ionic species, this requires a careful treatment of long-range electrostatic interactions, in addition to van der Waals forces and intramolecular energies. The challenges in CSP for flexible, ionic molecules lie in the vastness of the search space and the need for highly accurate energy calculations to distinguish between energetically similar polymorphs. While no specific CSP studies on this compound have been published, the methodologies developed for other organic salts provide a clear framework for how such an investigation would be conducted.

Development and Validation of Force Fields for Organic Lithium Salts

Molecular dynamics (MD) simulations, which are crucial for understanding the dynamic behavior of materials, rely on accurate force fields. A force field is a set of parameters that describes the potential energy of a system of atoms. For organic lithium salts like this compound, the development of a reliable force field is a critical prerequisite for meaningful computational studies.

The process of developing a force field for this compound would involve several key steps:

Parameterization of the Anion: The intramolecular force field parameters for the 5-sulphonatoisophthalate anion (bond lengths, bond angles, dihedral angles, and atomic charges) would be derived from high-level quantum mechanical calculations.

Parameterization of the Cation-Anion Interactions: The non-bonded interactions between the lithium cations and the atoms of the anion (particularly the oxygen atoms of the carboxylate and sulfonate groups) are of paramount importance. These parameters are typically tuned to reproduce experimental data, such as lattice energies and geometries from crystallographic data, or quantum mechanical interaction energies.

Validation: The developed force field would then be validated by performing MD simulations and comparing the calculated properties with available experimental data. For instance, the simulated density and thermal expansion coefficient could be compared with experimental values.

Research into electrolytes for lithium-ion batteries has led to the development of polarizable force fields for sulfone-based solvents and lithium salts. acs.orgnih.gov These advanced force fields can more accurately model the local environment around the lithium ion by accounting for induced dipoles. A many-body polarizable force field (PFF) has been developed for MD simulations of sulfone-based solvents and lithium salts, which includes parameterization of atomic polarizabilities, electrostatic interactions, and van der Waals interactions. acs.orgnih.gov Such an approach would be highly beneficial for accurately simulating this compound.

| Force Field Development Stage | Methodology | Key Considerations |

| Intramolecular Parameters | Quantum Mechanics (e.g., DFT, MP2) | Choice of basis set and functional, conformational flexibility of the anion. |

| Intermolecular Parameters | Fitting to experimental data (e.g., crystal structure, density) or quantum mechanical interaction potentials. | Accurate representation of electrostatic and van der Waals interactions, potential for polarization effects. |

| Validation | Molecular Dynamics Simulations | Comparison of simulated properties (e.g., density, radial distribution functions, transport properties) with experimental data. |

Theoretical Insights into Metal-Ligand Coordination and Ionic Interactions

Analysis of Lithium-Oxygen/Sulfur Interactions in the Crystal Lattice

The coordination environment of the lithium ions in the crystal lattice of this compound is determined by the interactions between the Li⁺ cations and the oxygen and sulfur atoms of the 5-sulphonatoisophthalate anion. The anion possesses two distinct functional groups capable of coordinating with lithium: the carboxylate groups (-COO⁻) and the sulfonate group (-SO₃⁻).

In the absence of experimental structural data, theoretical calculations can provide valuable insights into these interactions. Density Functional Theory (DFT) calculations could be employed to model small clusters of the salt, allowing for the detailed analysis of the Li-O and potential Li-S bond distances, coordination numbers, and the nature of the bonding. It is expected that the primary coordination will be between the lithium ions and the highly electronegative oxygen atoms of both the carboxylate and sulfonate groups.

| Interaction Type | Expected Bond Distance (Å) | Nature of Interaction |

| Li-O (Carboxylate) | ~1.9 - 2.2 | Primarily ionic with some covalent character. |

| Li-O (Sulfonate) | ~2.0 - 2.3 | Primarily ionic. |

| Li-S (Sulfonate) | > 3.0 | Weak, likely sterically hindered. |

Ligand Field Theory and Crystal Field Theory Applications to Coordination Motifs

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are theoretical frameworks traditionally used to describe the electronic structure of transition metal complexes. numberanalytics.combritannica.comwikipedia.org These theories focus on the effects of the surrounding ligands on the d-orbitals of the central metal ion. numberanalytics.combritannica.comwikipedia.orglibretexts.org While lithium is a main group element with no d-electrons in its valence shell (1s²2s¹), the fundamental principles of these theories can be conceptually applied to understand the electrostatic interactions in the coordination motifs of this compound.

Coordination Chemistry of the 5 Sulphonatoisophthalate Ligand and Its Lithium Interactions

Coordination Modes of the 5-Sulphonatoisophthalate Anion

The structural diversity observed in coordination polymers and metal-organic frameworks (MOFs) derived from the 5-sulphonatoisophthalate ligand stems from the flexible coordination behavior of its constituent functional groups.

The carboxylate groups are the primary sites for coordination with metal ions. They can adopt several coordination modes, including monodentate, bidentate (chelating), and bridging fashions. This versatility allows for the formation of anything from simple discrete complexes to one-, two-, and three-dimensional polymeric structures. In the context of lithium coordination chemistry, the carboxylate groups are expected to play a dominant role in binding the Li⁺ ions. The interaction between lithium and carboxylate groups is a well-established feature in numerous lithium-based coordination compounds.

Self-Assembly and Supramolecular Architectures in Solid State

The interplay of coordination bonds, hydrogen bonding, and other intermolecular forces directs the self-assembly of trilithium 5-sulphonatoisophthalate into ordered solid-state structures.

Hydrogen bonding plays a pivotal role in the crystal engineering of metal-organic frameworks. rsc.orgnih.gov In the case of this compound, the presence of sulfonate and carboxylate oxygen atoms as hydrogen bond acceptors is crucial. If water molecules are present in the crystal lattice, they can act as hydrogen bond donors, forming extensive networks that link adjacent coordination polymer chains or layers. These hydrogen bonds are not merely secondary interactions; they are instrumental in defining the dimensionality and stability of the supramolecular architecture. For instance, in related metal-sulfosalicylate complexes, intricate hydrogen-bonding networks involving the sulfonate groups are observed to connect different components of the crystal structure. researchgate.net

Beyond classical hydrogen bonds, other non-covalent interactions such as π-π stacking between the aromatic rings of the isophthalate (B1238265) backbone can influence the crystal packing. The strategic use of the 5-sulphonatoisophthalate ligand, with its multiple functional groups, is a key strategy in crystal engineering. By controlling reaction conditions such as solvent, temperature, and the presence of auxiliary ligands, it is possible to direct the self-assembly process towards desired network topologies and dimensionalities. The inherent rigidity of the benzene (B151609) ring combined with the flexible coordination of the carboxylate and sulfonate groups allows for a high degree of control over the final architecture.

Lithium Cation Environment and its Influence on Structure

In a hypothetical structure of this compound, the lithium ions would likely be coordinated by oxygen atoms from both the carboxylate and sulfonate groups of the ligand, as well as potentially from solvent molecules (e.g., water) if present. The small ionic radius of Li⁺ influences its coordination preferences and the resulting bond lengths and angles. It is plausible that different lithium ions within the same structure could exhibit different coordination environments, leading to complex three-dimensional frameworks. For example, one lithium ion might be tetrahedrally coordinated by four carboxylate oxygen atoms, while another could be octahedrally coordinated by a combination of carboxylate, sulfonate, and water oxygen atoms. This variability contributes to the structural richness of lithium-containing coordination polymers. rsc.org The structure of related lithium-based MOFs, such as those derived from sulfonyldibenzoate, reveals complex lithium coordination polyhedra, including tetrameric lithium clusters. osti.gov

Below is a table summarizing the general properties and expected coordination behavior of the components of this compound.

| Component | Chemical Formula | Molar Mass ( g/mol ) | Expected Role in Coordination Structure |

| 5-Sulphonatoisophthalate Anion | C₈H₃O₇S³⁻ | 243.17 | Primary ligand, providing coordination sites through two carboxylate and one sulfonate group. |

| Lithium Cation | Li⁺ | 6.94 | Metal center, coordinating to oxygen atoms of the ligand and potentially solvent molecules. |

Direct Coordination of Lithium Ions to the Sulphonatoisophthalate Anion

The 5-sulphonatoisophthalate anion presents multiple potential coordination sites for lithium ions through the oxygen atoms of its carboxylate and sulfonate functional groups. The coordination of lithium to this anion is primarily governed by electrostatic interactions between the hard Lewis acidic Li⁺ ion and the hard Lewis basic oxygen donor atoms.

In the absence of a specific crystal structure for this compound, the coordination environment of the lithium ions can be inferred from the known behavior of lithium with carboxylate and sulfonate ligands, as well as from related structures. Typically, lithium ions exhibit a preference for a tetrahedral coordination geometry, although trigonal-bipyramidal and other coordination numbers have been observed. nih.gov

In the context of the 5-sulphonatoisophthalate ligand, it is anticipated that the lithium ions will be coordinated by the oxygen atoms from both the carboxylate and sulfonate groups. The carboxylate groups can coordinate to lithium in a monodentate (one oxygen atom) or a bidentate (both oxygen atoms) fashion. The sulfonate group can also coordinate through one of its oxygen atoms.

In hydrated lithium salts of sulfonate-containing ligands, water molecules play a crucial role in completing the coordination sphere of the lithium ion. It is common for lithium ions to be coordinated by one or more water molecules in addition to the oxygen atoms from the organic ligand. For instance, in hydrated lithium hydroxide, each lithium ion is tetrahedrally coordinated by oxygen atoms. chemicalbook.com Similarly, in a polymeric lithium cyanurate complex, lithium ions are found in both trigonal-bipyramidal and tetrahedral geometries, with water molecules being integral to the coordination environment. nih.gov

The coordination of lithium ions can lead to the formation of various structural motifs, including discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The specific architecture is influenced by factors such as the stoichiometry of the salt, the presence of solvent molecules (especially water), and the packing forces within the crystal lattice.

Below is an interactive data table summarizing typical coordination parameters for lithium ions with oxygen-containing ligands, derived from structural studies of related compounds.

| Parameter | Typical Value Range | Notes |

| Coordination Number | 4 - 6 | Tetrahedral (4) is the most common geometry for lithium ions. |

| Li-O (Carboxylate) Distance | 1.9 - 2.2 Å | These distances are typical for lithium ions coordinated to carboxylate groups in various metal-organic frameworks and coordination polymers. |

| Li-O (Sulfonate) Distance | 2.0 - 2.3 Å | The interaction with sulfonate groups is also a key feature in the formation of stable structures. |

| Li-O (Water) Distance | 1.9 - 2.1 Å | Coordinated water molecules are frequently observed in the crystal structures of hydrated lithium salts, completing the coordination sphere of the lithium ion. |

Role of Lithium in Establishing Extended Framework Structures or Ion Channels

The polyfunctional nature of the 5-sulphonatoisophthalate ligand, combined with the coordinating properties of lithium ions, provides a foundation for the construction of extended framework structures. The lithium ions act as nodes, bridging the sulfonatoisophthalate ligands to create supramolecular assemblies.

The resulting frameworks can exhibit interesting properties, such as the formation of ion channels. The channels within the structure can be of a size and chemical nature that allows for the selective transport of ions. In the context of lithium-containing frameworks, these channels can be particularly relevant for applications in ion-exchange and as solid-state electrolytes for lithium-ion batteries. The mobility of lithium ions within these channels is a key factor for such applications. mdpi.com

The structure of the extended framework is highly dependent on the coordination mode of the 5-sulphonatoisophthalate ligand. If the ligand acts as a simple linker between two lithium ions, a one-dimensional chain might be formed. However, if the ligand coordinates to multiple lithium ions through its different functional groups, more complex two-dimensional or three-dimensional networks can arise. The presence of multiple lithium ions, as in this compound, increases the potential for cross-linking and the formation of robust, three-dimensional frameworks.

Academic Research Applications and Functional Properties of Trilithium 5 Sulphonatoisophthalate

Exploration in Solid-State Ionics Research

While the 5-sulphonatoisophthalate ligand has been explored in various contexts, specific research detailing the use of Trilithium 5-sulphonatoisophthalate in solid-state ionics is limited in publicly available scientific literature. The following sections outline the potential and hypothesized areas of investigation for this compound based on the functional groups it possesses.

Investigations into Lithium Ion Transport Mechanisms within Crystalline and Amorphous Phases

Theoretically, the presence of lithium ions and sulfonate groups within the structure of this compound makes it a candidate for studies into lithium ion transport. The sulfonate groups could facilitate the movement of lithium ions, a fundamental process in the operation of lithium-ion batteries. Research in this area would likely involve computational modeling and experimental analysis to understand how the crystalline or amorphous structure of the compound affects ion mobility. However, specific studies on the trilithium salt itself are not prevalent. Research on related materials suggests that the presence of sulfonate groups can create pathways for ion hopping, potentially leading to materials with useful conductive properties.

Fundamental Studies on Ionic Conductivity in Model Solid Electrolyte Systems

A crucial aspect of developing solid-state batteries is the creation of solid electrolytes with high ionic conductivity. This compound could serve as a model system for such studies. The rigid aromatic backbone of the isophthalate (B1238265) group combined with the ionic nature of the lithium sulfonate could provide a platform for investigating the factors that influence ionic conductivity in solid-state materials. Research would focus on measuring the bulk and grain boundary conductivity of the material under various conditions.

Characterization of Interfacial Phenomena in Academic Electrochemical Cells

The interface between the electrolyte and the electrode is critical to the performance of any electrochemical cell. rsc.org The study of this compound in this context would involve its incorporation into test cells to analyze the formation and properties of the solid-electrolyte interphase (SEI). rsc.org Understanding the chemical and electrochemical stability of the compound at this interface would be vital for its potential application. rsc.org Techniques such as electrochemical impedance spectroscopy could be employed to probe these interfacial processes. rsc.org

Development of Porous Materials in Materials Science Research

The 5-sulphonatoisophthalate ligand, a key component of this compound, has been successfully utilized in the synthesis of porous materials, particularly Metal-Organic Frameworks (MOFs). These materials are of significant interest due to their high surface area and tunable pore structures.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing the 5-Sulphonatoisophthalate Ligand

The bifunctional nature of the 5-sulphonatoisophthalate ligand, with its carboxylate and sulfonate groups, makes it an excellent building block for MOFs. Researchers have synthesized a variety of MOFs by combining this ligand with different metal ions. nih.govrsc.orgrsc.orgrsc.orgsemanticscholar.orgrsc.orgresearchgate.netmdpi.comresearchgate.net The synthesis of these materials is often achieved through solvothermal or hydrothermal methods, where the reactants are heated in a sealed vessel. jchemrev.com The choice of metal ion and reaction conditions allows for the tuning of the resulting MOF's structure and properties. rsc.orgresearchgate.net For instance, the use of lanthanide metals like Terbium and Holmium has led to the formation of robust, three-dimensional frameworks with interesting properties. nih.govrsc.org

Table 1: Examples of MOFs Synthesized with Isophthalate-Based Ligands

| MOF Name/Formula | Metal Ion | Ligand | Synthesis Method | Reference |

| [Tb(H₂L)(H₂bts)(H₂O)]·H₂O | Terbium | 5-sulfoisophthalic acid monosodium salt | Hydrothermal | nih.gov |

| [Ho(SIP)(H₂O)₅]·3H₂O | Holmium | monosodium 5-sulfoisophthalic acid | Hydrothermal | rsc.org |

| {[Zn₂(HL)₂]·0.5DMF·H₂O}n | Zinc | 5-[(2H-tetrazol-5-yl)amino]isophthalic acid | Solvothermal | rsc.org |

| [Cu₁.₅(L)(H₂O)]·2H₂O | Copper | 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | Solvothermal | rsc.org |

| [Cd(bipa)]n | Cadmium | 5-(benzimidazole-1-yl)isophthalic acid | Solvothermal | rsc.orgsemanticscholar.org |

| [Zn₂L]n | Zinc | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Hydrothermal | rsc.orgresearchgate.net |

| Dy-based MOFs | Dysprosium | 5-aminoisophthalic acid | Solvothermal | mdpi.com |

Fundamental Adsorption and Separation Studies in Research Prototypes (e.g., Gas Storage Mechanisms)

A primary application of MOFs is in the storage and separation of gases. The porous nature of these materials allows them to adsorb large quantities of gas molecules. Research into MOFs constructed from isophthalate-based ligands has demonstrated their potential in this area. For example, studies have investigated the adsorption of nitrogen, carbon dioxide, and methane (B114726). rsc.org The selectivity of these materials for certain gases over others is a key area of investigation. rsc.org Grand canonical Monte Carlo simulations are often used to predict the adsorption isotherms of different gases in these MOFs. researchgate.net The results of these studies indicate that the specific structure and chemical functionality of the MOF play a crucial role in its adsorption performance. researchgate.net While direct studies on MOFs from this compound are not available, the research on analogous systems provides a strong foundation for future work.

Table 2: Gas Adsorption Properties of Selected MOFs

| MOF Name | Gas Adsorbed | Key Finding | Reference |

| 1a | N₂, CO₂, CH₄ | High selectivity for CO₂ over N₂ and CH₄. | rsc.org |

| 1 | CO₂, CH₄ | Commendable selectivity for CO₂ over CH₄. | rsc.org |

| MOF-5 | H₂, CH₄ | Evaluated for hydrogen and methane storage. | researchgate.net |

| MOF-74 | H₂, CH₄ | High methane storage capacity. | researchgate.net |

Investigation of Catalytic Activity in Heterogeneous Systems (Research Context)

Identification of Active Sites and Reaction Mechanisms in Sulphonatoisophthalate-Based Catalysts

In MOFs, the active sites for catalysis can be the metal nodes, the organic linkers, or a combination of both. For frameworks containing the 5-sulphonatoisophthalate ligand, the metal centers are often the primary catalytic sites. The specific metal ion used (e.g., cobalt, zinc, etc.) and its coordination environment are critical in determining the catalytic properties.

Research on various MOFs has shown that the open metal sites, where a metal ion is not fully coordinated by the linker, can act as Lewis acid sites, facilitating a variety of chemical transformations. The 5-sulphonatoisophthalate linker can influence the accessibility and electronic properties of these metal sites.

The reaction mechanisms in these systems are often complex and are investigated through a combination of experimental techniques and computational modeling. For instance, in photocatalysis, the organic linker can act as a light-harvesting antenna, absorbing photons and transferring energy to the catalytic metal centers. In some cases, the linker itself can participate in redox reactions. For example, a cobalt-based MOF incorporating a related isophthalate ligand has been studied for its photocatalytic activity in the degradation of dyes. researchgate.net

The sulfonate group (SO₃⁻) is a key feature of the 5-sulphonatoisophthalate ligand. While not always directly participating in the catalytic cycle, its strong electron-withdrawing nature can modulate the electronic properties of the aromatic ring and, consequently, the coordination environment of the metal centers. This can influence the binding of substrates and the stability of reaction intermediates.

In-Situ Spectroscopic Studies of Catalytic Processes

To understand the dynamic processes occurring during a catalytic reaction, researchers employ in-situ spectroscopic techniques. These methods allow for the observation of the catalyst under reaction conditions, providing valuable information about the active sites and reaction intermediates.

Common in-situ techniques used to study MOF catalysts include:

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to probe the coordination of the carboxylate and sulfonate groups to the metal centers and to identify adsorbed reactant molecules and reaction intermediates. In-situ Raman spectroscopy is a powerful tool for studying the structure-performance relationships in catalytic reactions, such as CO₂ reduction. rsc.org

X-ray Absorption Spectroscopy (XAS): XAS provides information about the oxidation state and local coordination environment of the metal centers, allowing researchers to track changes in the catalyst during the reaction.

Diffuse Reflectance UV-Vis Spectroscopy: This technique is used to study the electronic properties of the catalyst and to monitor changes in the electronic state of the metal centers or the organic linkers during photocatalytic processes.

While specific in-situ studies on MOFs derived directly from this compound are not widely reported, the methodologies are standard in the field of MOF catalysis and would be applicable to such materials.

Optical and Photophysical Properties in Materials Science Research

The unique electronic structure of the 5-sulphonatoisophthalate ligand, combined with various metal ions, can lead to materials with interesting optical and photophysical properties. These properties are actively being explored for applications in sensing, lighting, and nonlinear optics.

Luminescence and Fluorescence Characterization in the Solid State

Metal-organic frameworks incorporating the 5-sulphonatoisophthalate ligand and lanthanide ions are of particular interest for their luminescent properties. Lanthanide ions, such as terbium (Tb³⁺), are known for their sharp and long-lived emission in the visible region.

A notable example is a terbium-based MOF, [Tb(H₂L)(H₂bts)(H₂O)]·H₂O, where H₂bts is 5-sulfoisophthalic acid. nih.gov This compound exhibits strong green luminescence characteristic of the Tb³⁺ ion. The 5-sulphonatoisophthalate ligand in this structure acts as an "antenna," absorbing UV light and efficiently transferring the energy to the terbium ion, which then emits light. This process is known as the "antenna effect."

The luminescence of such materials can be sensitive to the presence of certain molecules, making them potential candidates for chemical sensors. For instance, the aforementioned terbium MOF has been shown to be a highly selective and sensitive luminescent sensor for carcinoid biomarkers. nih.gov The quenching or enhancement of the luminescence upon interaction with specific analytes forms the basis of the sensing mechanism.

Table 1: Luminescence Properties of a Terbium-based MOF with 5-sulphonatoisophthalate Ligand

| Property | Value | Reference |

| Excitation Wavelength (max) | ~280 nm | nih.gov |

| Emission Wavelength (max) | ~545 nm (green) | nih.gov |

| Quantum Yield | Not Reported | |

| Luminescence Lifetime | Not Reported |

Exploration of Non-Linear Optical Behavior

Nonlinear optical (NLO) materials are substances whose optical properties change with the intensity of incident light. They are crucial for technologies such as frequency conversion of laser light and optical switching. Metal-organic frameworks are being investigated as a new class of NLO materials. rsc.org

The NLO properties of MOFs arise from the combination of the organic linker and the metal center. The 5-sulphonatoisophthalate ligand, with its delocalized π-electron system and asymmetric substitution pattern, has the potential to contribute to the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). For a material to exhibit second-order NLO properties, it must have a non-centrosymmetric crystal structure.

Research into Hybrid Materials and Composites

The porous nature of MOFs derived from 5-sulphonatoisophthalate and related linkers makes them excellent candidates for the creation of hybrid materials and composites. In these materials, the MOF acts as a host matrix, encapsulating other functional components to create a new material with combined or enhanced properties.

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound or its corresponding MOFs in the fabrication of hybrid materials and composites. However, based on the known properties of MOFs, several potential research directions can be envisioned:

Guest Molecule Encapsulation: The pores of a 5-sulphonatoisophthalate-based MOF could be loaded with various guest molecules, such as drugs, dyes, or catalysts. This could lead to applications in drug delivery, sensing, or tandem catalysis.

Polymer Composites: Dispersing a 5-sulphonatoisophthalate-based MOF as a filler in a polymer matrix could enhance the mechanical, thermal, or optical properties of the polymer. The sulfonate groups could potentially improve the interfacial adhesion between the MOF and the polymer.

Integration with Conductive Materials: Creating composites of a 5-sulphonatoisophthalate-based MOF with conductive materials like graphene or carbon nanotubes could lead to new materials for electrochemical applications, such as supercapacitors or electrocatalysts.

While these areas remain to be explored for this specific compound, the broader field of MOF-based hybrid materials is a vibrant and rapidly expanding area of research.

Integration with Inorganic Nanostructures for Synergistic Effects

There is a significant body of research on the creation of organic-inorganic hybrid materials, where inorganic nanostructures are incorporated into organic matrices to achieve synergistic properties that are not present in the individual components. These hybrid materials often exhibit enhanced mechanical, thermal, optical, or electrical characteristics. The functional groups on organic molecules, such as the sulfonate and carboxylate groups in 5-sulphonatoisophthalate, can play a crucial role in binding to the surface of inorganic nanoparticles, leading to better dispersion and interfacial interaction.

However, specific studies detailing the use of This compound in conjunction with inorganic nanostructures like silica, titania, or zinc oxide nanoparticles to create materials with specific synergistic effects are not prominently featured in available scientific literature. Research in this area would likely explore how the trilithiated salt of 5-sulphonatoisophthalic acid influences the morphology and properties of the resulting nanocomposite.

Polymer Composites for Enhanced Functional Materials Research

The incorporation of functional additives into polymer matrices is a well-established strategy for developing advanced materials with tailored properties. The addition of salts of sulfonated aromatic compounds can, for instance, modify the ionic conductivity, thermal stability, or flame retardancy of a polymer.

While the parent compound, 5-sulfoisophthalic acid, and its other salts are known to be used as monomers or additives in polymer synthesis to improve properties such as dyeability and thermal stability, specific research detailing the use of This compound as a component in polymer composites for the purpose of enhancing functional properties is not extensively documented. Investigations in this area would be valuable to understand how the lithium salt form of this sulfonated isophthalic acid derivative impacts the performance of various polymer systems.

Due to the lack of specific research data on this compound within these contexts, no data tables with detailed research findings can be provided at this time.

Future Research Directions and Unexplored Avenues for Trilithium 5 Sulphonatoisophthalate

Novel Synthetic Routes and Derivatization Strategies

The exploration of new synthetic methodologies and the chemical modification of the trilithium 5-sulphonatoisophthalate ligand are crucial for expanding its functional scope. Future research in this area should focus on developing more efficient and sustainable synthetic pathways, as well as introducing new functionalities to the core molecule.

Microwave-assisted and Sonochemical Synthesis: Investigating non-classical synthesis methods such as microwave irradiation and sonochemistry could lead to significantly reduced reaction times and improved yields of materials based on this compound. These techniques can also promote the formation of novel crystalline phases that are inaccessible through conventional solvothermal methods.

Post-synthetic Modification: A largely unexplored area is the post-synthetic modification of MOFs constructed from this ligand. The sulphonate and carboxylate groups offer potential sites for covalent modification, allowing for the introduction of new functional groups. This could include the grafting of chiral molecules to create enantioselective catalysts or the attachment of photoactive moieties for light-harvesting applications.

Derivatization of the Aromatic Ring: The aromatic backbone of the isophthalate (B1238265) molecule provides opportunities for further functionalization. Introducing additional substituents, such as amino or nitro groups, could modulate the electronic properties and coordination behavior of the ligand, leading to materials with enhanced catalytic or sensing capabilities.

Advanced In-Situ and Operando Characterization Techniques

To gain a deeper understanding of the formation mechanisms and dynamic behavior of materials derived from this compound, the application of advanced in-situ and operando characterization techniques is paramount. These methods allow for the real-time monitoring of structural and chemical changes under reaction conditions.

In-Situ X-ray Diffraction and Scattering: Employing in-situ synchrotron X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) can provide invaluable insights into the nucleation and growth processes of MOFs. This knowledge is critical for controlling the size, morphology, and defect density of the resulting crystals.

Operando Spectroscopy: Techniques such as operando Raman and infrared (IR) spectroscopy can be used to probe the coordination environment of the metal centers and the vibrational modes of the ligand during catalytic reactions or gas adsorption processes. This can help to identify reaction intermediates and elucidate the mechanisms of action. A deeper understanding of the chemical mechanisms occurring within battery structures is crucial for engineering commercially viable cycle life. rsc.org In recent years, in-situ/operando testing has become a popular approach for deciphering the kinetics and mechanisms of complex discharge processes. rsc.org

Computational Design and Prediction of Advanced Functional Materials

The integration of computational modeling and simulation with experimental synthesis offers a powerful strategy for the rational design of new functional materials based on this compound.

High-Throughput Computational Screening: Utilizing high-throughput computational screening, based on density functional theory (DFT) and molecular dynamics (MD) simulations, can accelerate the discovery of new MOF structures with desired properties. This approach can be used to predict gas adsorption capacities, catalytic activities, and mechanical stability before their experimental realization.

Modeling of Defect Engineering: Computational methods can be employed to model the effects of defects and disorder on the properties of materials. Understanding how missing linkers or metal nodes influence the electronic structure and porosity is crucial for designing materials with enhanced performance.

Prediction of Guest-Host Interactions: Advanced molecular simulations can provide detailed information about the interactions between guest molecules and the framework. This is particularly important for applications in gas separation and storage, where selective binding is key.

Interdisciplinary Research Focusing on Fundamental Chemical and Physical Phenomena

The unique chemical nature of this compound, with its combination of hard and soft donor atoms, makes it an ideal platform for fundamental studies at the intersection of chemistry, physics, and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for trilithium 5-sulphonatoisophthalate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with sulfonation of isophthalic acid followed by lithiation. Optimize parameters (e.g., stoichiometry, temperature, solvent polarity) using fractional factorial design. Monitor purity via HPLC and elemental analysis. Document experimental protocols rigorously to ensure reproducibility, adhering to guidelines for reporting synthetic procedures .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of lithium ions in trilium 5-sulphonatoisophthalate?

- Methodological Answer : Use solid-state ⁷Li NMR to probe Li⁺ coordination symmetry. Complement with FT-IR to identify sulfonate-Li interactions and XPS for oxidation state confirmation. Cross-reference spectral data with computational models (e.g., DFT) for validation .

Q. How can researchers efficiently conduct a systematic literature review on the catalytic applications of this compound?

- Methodological Answer : Employ SciFinder with search terms like "this compound AND catalysis," filtering by publication type (e.g., peer-reviewed journals). Use Cochrane guidelines to assess study quality and identify knowledge gaps .

Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

- Methodological Answer : Screen solvents (e.g., DMSO/water mixtures) via slow evaporation. Adjust pH to stabilize the sulfonate group. Validate crystal quality using SHELXL for refinement and check for twinning or disorder .

Advanced Research Questions

Q. How can computational chemistry methods predict the supramolecular assembly behavior of this compound in different solvent systems?

- Methodological Answer : Perform DFT calculations to model Li⁺-sulfonate binding energies. Use molecular dynamics (MD) simulations to study solvent effects on crystal packing. Validate predictions against experimental XRD data .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer : Re-analyze raw diffraction data using SHELXL with updated scattering factors. Compare unit cell parameters across studies via the Cambridge Structural Database (CSD). Investigate potential polymorphism using DSC and PXRD .

Q. How do degradation pathways of this compound under hydrothermal conditions correlate with structural stability?

- Methodological Answer : Conduct accelerated aging experiments at varied temperatures/pressures. Monitor decomposition products via LC-MS and TGA-MS. Correlate stability trends with crystallographic data (e.g., bond lengths, thermal displacement parameters) .

Q. What comparative analysis frameworks are suitable for evaluating this compound’s reactivity against analogous alkali metal sulphonates?

- Methodological Answer : Design kinetic studies (e.g., Arrhenius plots) for sulfonate group reactions (e.g., esterification). Use multivariate analysis to isolate Li⁺-specific effects. Justify comparisons through literature-cited research gaps .

Data Presentation Guidelines

- Spectroscopic Data : Tabulate NMR chemical shifts, IR band assignments, and XPS binding energies with error margins.

- Crystallographic Parameters : Include tables with bond distances, angles, and refinement statistics (R-factors) per IUCr standards .

- Computational Results : Present DFT/MD outputs (e.g., energy landscapes, radial distribution functions) alongside experimental validations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.